1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione 1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 2097900-36-0
VCID: VC6774867
InChI: InChI=1S/C19H22F3N3O4/c1-29-15-5-3-2-4-13(15)10-16(26)23-8-6-14(7-9-23)24-11-17(27)25(18(24)28)12-19(20,21)22/h2-5,14H,6-12H2,1H3
SMILES: COC1=CC=CC=C1CC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F
Molecular Formula: C19H22F3N3O4
Molecular Weight: 413.397

1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

CAS No.: 2097900-36-0

Cat. No.: VC6774867

Molecular Formula: C19H22F3N3O4

Molecular Weight: 413.397

* For research use only. Not for human or veterinary use.

1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione - 2097900-36-0

Specification

CAS No. 2097900-36-0
Molecular Formula C19H22F3N3O4
Molecular Weight 413.397
IUPAC Name 1-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Standard InChI InChI=1S/C19H22F3N3O4/c1-29-15-5-3-2-4-13(15)10-16(26)23-8-6-14(7-9-23)24-11-17(27)25(18(24)28)12-19(20,21)22/h2-5,14H,6-12H2,1H3
Standard InChI Key QYLRRIRRMLMHEJ-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione, reflects its intricate structure. Key features include:

  • A piperidin-4-yl group substituted at the 1-position with a 2-(2-methoxyphenyl)acetyl moiety.

  • A 2,2,2-trifluoroethyl chain at the 3-position of the imidazolidine-2,4-dione core.

  • A methoxyphenyl group contributing aromaticity and potential receptor-binding interactions.

The molecular formula C₁₉H₂₂F₃N₃O₄ and weight 413.4 g/mol indicate moderate lipophilicity, which may influence bioavailability. The trifluoroethyl group enhances metabolic stability by resisting oxidative degradation, a common challenge in drug development.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.2097900-36-0
Molecular FormulaC₁₉H₂₂F₃N₃O₄
Molecular Weight413.397 g/mol
IUPAC Name1-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
InChIInChI=1S/C19H22F3N3O4/c1-29-15-5-3-2-4-13(15)10-16(26)23-8-6-14(7-9-23)24-11-17(27)25(18(24)28)12-19(20,21)22/h2-5,14H,6-12H2,1H3
InChIKeyQYLRRIRRMLMH

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for structural confirmation. The ¹H NMR spectrum would reveal signals corresponding to the methoxyphenyl aromatic protons (δ 6.8–7.4 ppm), piperidine methylene groups (δ 1.5–2.5 ppm), and trifluoroethyl CF₃ protons (δ 3.5–4.0 ppm). ¹³C NMR would confirm carbonyl carbons (δ 165–175 ppm) and the trifluoromethyl carbon (δ 120–125 ppm, quartets due to J-coupling).

Synthesis and Optimization

Synthetic Routes

The synthesis involves sequential reactions:

  • Acylation of Piperidine: 2-(2-Methoxyphenyl)acetic acid is activated (e.g., via thionyl chloride) and coupled to piperidin-4-amine to form the 1-[2-(2-methoxyphenyl)acetyl]piperidin-4-amine intermediate.

  • Formation of Imidazolidinedione Core: Reaction with trifluoroethyl isocyanate under basic conditions yields the imidazolidine-2,4-dione ring.

  • Purification: Column chromatography or recrystallization isolates the product.

Critical parameters include solvent choice (e.g., dichloromethane for acylation), temperature control (0–5°C for exothermic steps), and catalyst use (e.g., DMAP for acylations). Yields typically range from 40–60%, necessitating optimization.

Challenges in Scalability

  • Steric Hindrance: Bulky substituents on the piperidine and imidazolidinedione moieties slow reaction kinetics.

  • Byproduct Formation: Over-acylation at the piperidine nitrogen may occur, requiring careful stoichiometry.

  • Purification Complexity: Similar polarities of intermediates demand high-resolution chromatographic techniques.

Future Research Directions

In Vitro Profiling

  • Target Screening: Assays against PPAR-γ, α, and δ isoforms to identify selectivity.

  • Cytotoxicity Studies: HepG2 cell lines to assess hepatic safety.

In Vivo Efficacy

  • Animal Models: Zucker diabetic fatty (ZDF) rats to evaluate glucose-lowering effects.

  • Pharmacokinetics: Plasma half-life, bioavailability, and metabolite identification via LC-MS.

Formulation Development

  • Salt Formation: Improving aqueous solubility via hydrochloride or mesylate salts.

  • Nanoparticle Delivery: Enhancing oral absorption through lipid-based carriers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator